molecular formula C29H31FN4O7 B1668775 Cediranib maleate CAS No. 857036-77-2

Cediranib maleate

Katalognummer B1668775
CAS-Nummer: 857036-77-2
Molekulargewicht: 566.6 g/mol
InChI-Schlüssel: JRMGHBVACUJCRP-BTJKTKAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cediranib maleate is an active pharmaceutical ingredient (API) in phase III of development within AstraZeneca’s oncology portfolio . It is a highly potent ATP-competitive inhibitor of recombinant KDR tyrosine kinase in vitro . It is being developed clinically as a once-daily oral therapy for the treatment of cancer .


Synthesis Analysis

Analysis of the crystal structure of Cediranib maleate confirmed that the selected salt form was robust . The salt formation step had to be redesigned to avoid an unwanted metastable polymorph .


Molecular Structure Analysis

The crystal structure of Cediranib maleate was analyzed as the start of development . The appearance of a metastable Form B necessitated a change in crystallization solvent to methanol .


Chemical Reactions Analysis

Cediranib maleate is the maleate salt of an indole ether quinazoline derivative with antineoplastic activities . It competes with adenosine triphosphate, cediranib binds to and inhibits all three vascular endothelial growth factor receptor (VEGFR-1,-2,-3) tyrosine kinases .


Physical And Chemical Properties Analysis

Cediranib maleate is a potent inhibitor of vascular endothelial growth factor receptor tyrosine kinases . The drug is being developed by AstraZeneca as a possible anticancer chemotherapeutic agent for oral administration .

Wissenschaftliche Forschungsanwendungen

Ovarian Cancer Treatment

Cediranib maleate has been studied for its efficacy in treating high-grade serous ovarian cancer (HGSOC). It targets drug resistance mechanisms by inhibiting VEGF receptors, which can improve progression-free and overall survival when combined with chemotherapy and PARP inhibitors . The compound’s ability to increase T-cell infiltrates and alter myeloid cells in the tumor microenvironment suggests its potential as part of combination therapies to overcome immune resistance .

Combination Therapy for Solid Malignancies

In clinical trials, cediranib maleate has been paired with other drugs like selumetinib to treat solid malignancies. This combination aims to block enzymes necessary for cell growth, potentially stopping tumor growth . The synergy between these drugs could lead to new treatment protocols for various solid tumors.

Anti-Angiogenic Therapy

As an anti-angiogenic agent, cediranib maleate restricts the growth of new blood vessels essential for tumor growth. By starving tumor cells of nutrients, it slows or halts their growth and can improve the efficacy of other treatments . This application is crucial for cancers where angiogenesis plays a key role in disease progression.

Overcoming Drug Resistance

Research has shown that cediranib maleate can be used to overcome resistance in cancer treatments. For instance, cediranib-resistant tumors with high levels of IL6 and JAK/STAT signaling respond better to a combination of cediranib with an anti-IL6 antibody, suggesting a pathway to enhance the drug’s efficacy .

Enhancing Immunotherapy

Cediranib maleate may enhance the effectiveness of immunotherapies. In certain models, combining cediranib with anti–PD-1 antibodies increased T cells and decreased blood vessel densities, indicating a potential role in immunotherapy regimens .

Non-Small Cell Lung Cancer (NSCLC)

Cediranib maleate has been indicated for the treatment of advanced non-small cell lung cancer (NSCLC). Its mechanism of action involves inhibiting VEGF signaling, which is a critical pathway in NSCLC progression .

Colorectal Cancer (CRC)

The drug is also being explored for its use in advanced colorectal cancer (CRC). By targeting VEGF receptors, cediranib maleate could provide a new avenue for CRC treatment, especially in cases where traditional therapies have failed .

Pharmacokinetic Research

Cediranib maleate’s solubility and stability are subjects of pharmacokinetic research. Understanding its oral bioavailability and first-pass elimination can inform dosage and administration strategies, which is vital for developing effective oral cancer therapies .

Wirkmechanismus

Target of Action

Cediranib maleate is a potent and selective inhibitor of all three vascular endothelial growth factor receptors (VEGFR-1, -2, and -3) . These receptors play a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth .

Mode of Action

Cediranib maleate acts by inhibiting the tyrosine kinase activity of the VEGF receptors . It competes with adenosine triphosphate (ATP) for binding to the kinase domain of these receptors, thereby blocking the signal transduction and preventing the activation of downstream pathways that promote angiogenesis . This blockade at the VEGF receptors limits the growth of new blood vessels, which are essential to supporting tumor growth .

Biochemical Pathways

By inhibiting the VEGF receptors, cediranib maleate disrupts the VEGF signaling pathway, which is critical for angiogenesis . This disruption affects downstream effects such as endothelial cell proliferation, migration, and survival, leading to a reduction in angiogenesis and, consequently, tumor growth .

Pharmacokinetics

It binds to serum albumin and α1-acid glycoprotein, with protein binding in human plasma being approximately 95% . The compound’s area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax) increase proportionally with dose from 0.5 to 60 mg . Cediranib maleate is metabolized via flavin-containing monooxygenase 1 and 3 (FMO1, FMO3) and uridine 5′-diphospho-glucuronosyltransferase (UGT) 1A4 . The compound and its metabolites are mainly excreted in feces (59%), with less than 1% of unchanged drug being excreted in urine . The apparent oral clearance is moderate and the mean terminal half-life is 22 hours .

Result of Action

The primary molecular effect of cediranib maleate is the inhibition of VEGF receptor tyrosine kinases, which leads to a blockade of VEGF signaling . This results in a reduction in angiogenesis, thereby limiting the growth of new blood vessels essential for tumor growth . On a cellular level, this means that tumor cells become starved for nutrients, slowing or halting growth and potentially improving the efficacy of other treatments .

Action Environment

The action of cediranib maleate can be influenced by various environmental factors. For instance, a high-fat meal can reduce the cediranib AUC by 24% and Cmax by 33%, affecting its bioavailability . Furthermore, cediranib maleate is a substrate of multidrug resistance-1 (MDR1) protein (also known as P-glycoprotein [P-gp]) . Therefore, coadministration with ketoconazole, a potent P-gp inhibitor, can increase cediranib AUC at steady-state (AUCss) in patients by 21%, while coadministration with rifampicin, a potent inducer of P-gp, can decrease cediranib AUCss by 39% .

Safety and Hazards

Cediranib maleate is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . Moderate to severe irritant to the skin and eyes .

Zukünftige Richtungen

Cediranib maleate is in phase III of development within AstraZeneca’s oncology portfolio . It is being developed clinically as a once-daily oral therapy for the treatment of cancer . Future research may focus on understanding mechanisms of resistance to this agent and defining rational combination therapies .

Relevant Papers

Several papers have been published on Cediranib maleate. For instance, a multicenter, open-label, randomized, phase II study of cediranib with or without lenalidomide in iodine 131-refractory differentiated thyroid cancer was conducted . Another paper investigated immune mechanisms of resistance to Cediranib in ovarian cancer .

Eigenschaften

IUPAC Name

(Z)-but-2-enedioic acid;4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN4O3.C4H4O4/c1-16-12-17-19(29-16)6-7-21(24(17)26)33-25-18-13-22(31-2)23(14-20(18)27-15-28-25)32-11-5-10-30-8-3-4-9-30;5-3(6)1-2-4(7)8/h6-7,12-15,29H,3-5,8-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMGHBVACUJCRP-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCC5.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCC5.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31FN4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cediranib maleate

CAS RN

857036-77-2
Record name Cediranib maleate [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857036772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 857036-77-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEDIRANIB MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68AYS9A614
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cediranib maleate
Reactant of Route 2
Reactant of Route 2
Cediranib maleate
Reactant of Route 3
Cediranib maleate
Reactant of Route 4
Reactant of Route 4
Cediranib maleate
Reactant of Route 5
Cediranib maleate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Cediranib maleate

Q & A

Q1: What is the primary mechanism of action of Cediranib Maleate and what are its downstream effects?

A1: Cediranib Maleate is a potent tyrosine kinase inhibitor that specifically targets vascular endothelial growth factor receptors (VEGFRs) []. By inhibiting VEGFRs, Cediranib Maleate disrupts the VEGF signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels) and vascular permeability. This inhibition can lead to reduced edema and neovascularization, making it a potential therapeutic agent for diseases like age-related macular degeneration and diabetic retinopathy [].

Q2: Are there any studies exploring the delivery of Cediranib Maleate to the eye?

A2: Yes, researchers have investigated topical noninvasive retinal drug delivery of Cediranib Maleate using a 3% Cediranib Maleate γ-cyclodextrin nanoparticle eye drop formulation in rabbits []. This study aimed to evaluate the ocular pharmacokinetics and retinal delivery of the drug after a single-dose administration [].

Q3: Has Cediranib Maleate been investigated in combination with other therapies?

A3: Cediranib Maleate has been explored in combination with Olaparib in a clinical trial for patients with recurrent platinum-resistant or refractory ovarian cancer []. The trial utilized a phase II/III seamless design to assess the efficacy of the combination therapy [].

Q4: Are there any known challenges in developing Cediranib Maleate as a therapeutic?

A4: One challenge in drug development is ensuring the stability of the drug substance. Researchers have investigated the solubility and stability of Cediranib Maleate, which is crucial for formulating it into a stable and effective drug product [].

Q5: What is the significance of understanding the crystal structure of Cediranib Maleate?

A5: Understanding the crystal structure of Cediranib Maleate is crucial for controlling its material properties []. This knowledge can be leveraged to optimize its formulation, stability, and ultimately its effectiveness as a therapeutic agent.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.